![molecular formula C14H19N3O3S B410659 N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410659.png)
N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide is an organic compound with the molecular formula C14H19N3O3S. This compound is characterized by its unique structure, which includes a propoxy-benzoyl group, a hydrazinocarbothioyl group, and a propionamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide typically involves the reaction of 4-propoxybenzoic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The resulting intermediate is then reacted with propionyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The pathways involved in its mechanism of action include the inhibition of specific metabolic pathways or the modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[N’-(4-Methoxy-benzoyl)-hydrazinocarbothioyl]-propionamide
- N-[N’-(4-Ethoxy-benzoyl)-hydrazinocarbothioyl]-propionamide
Uniqueness
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide is unique due to its propoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkoxy groups, such as methoxy or ethoxy groups. The propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H19N3O3S |
|---|---|
Poids moléculaire |
309.39g/mol |
Nom IUPAC |
N-[[(4-propoxybenzoyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-9-20-11-7-5-10(6-8-11)13(19)16-17-14(21)15-12(18)4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H2,15,17,18,21) |
Clé InChI |
MVGROEOMVASFLP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-nitrophenyl)sulfonyl]pyridine-3-carbohydrazide](/img/structure/B410576.png)
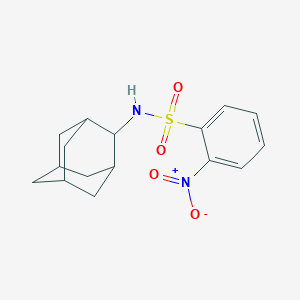

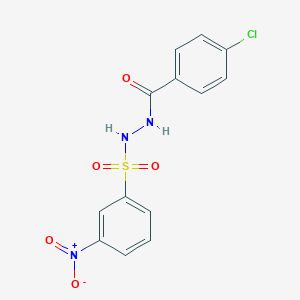
![N'-[(3,4-dimethoxyphenyl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B410584.png)
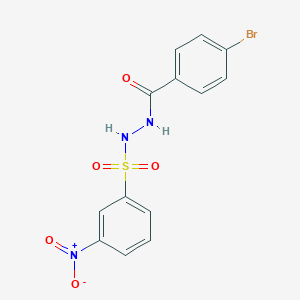
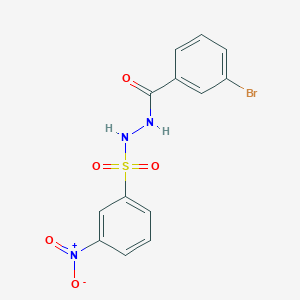
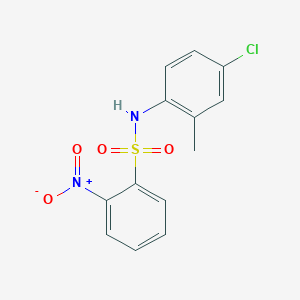

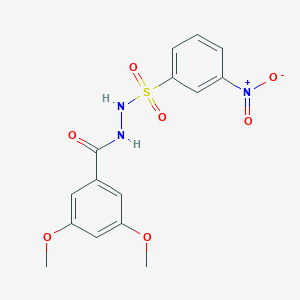
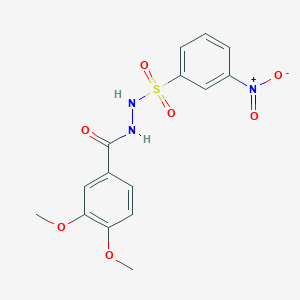
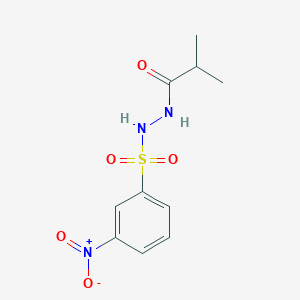
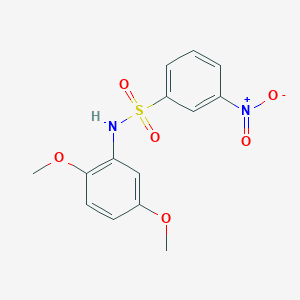
![N'-[(3,4-dimethoxyphenyl)acetyl]-3-nitrobenzenesulfonohydrazide](/img/structure/B410600.png)
